N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
Description
N1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is an oxalamide derivative characterized by a piperidine core substituted with a 3-cyanopyridinyl group and an N-linked phenylethyl moiety. Oxalamides are known for diverse biological activities, including antiviral and flavor-enhancing properties, depending on their substituents . This compound’s structural uniqueness lies in its 3-cyanopyridine and phenylethyl groups, which may influence its pharmacokinetic and pharmacodynamic profiles compared to other oxalamides.
Properties
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-16(18-6-3-2-4-7-18)26-22(29)21(28)25-15-17-9-12-27(13-10-17)20-19(14-23)8-5-11-24-20/h2-8,11,16-17H,9-10,12-13,15H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZRZDPNHOAIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Structural Analogues in Antiviral Research
Several oxalamides in the provided evidence share structural motifs with the target compound but differ in key substituents:
Key Observations :
- Substituent Impact on Activity: The target compound’s 3-cyanopyridinyl group may enhance binding to enzymes or receptors compared to thiazolyl or chlorophenyl groups in HIV inhibitors .
- Synthetic Feasibility : Analogues with piperidine cores (e.g., Compounds 8–11) show moderate yields (36–55%), suggesting the target compound’s synthesis may require optimization for similar efficiency .
- Metabolic Stability: Unlike S336, which resists amide hydrolysis in hepatocytes, the target compound’s cyanopyridine group may alter metabolic pathways, warranting further study .
Physicochemical and Analytical Data
- Molecular Weight : The target compound’s molecular weight (~395 g/mol) is higher than S336 (~381 g/mol) and closer to antiviral analogues (e.g., Compound 8: ~423 g/mol) .
- Spectral Characterization : Analogues in the evidence were validated via LC-MS and NMR (e.g., Compound 13: δH 1.10–2.20 for piperidine protons ), suggesting similar analytical methods could confirm the target compound’s structure.
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